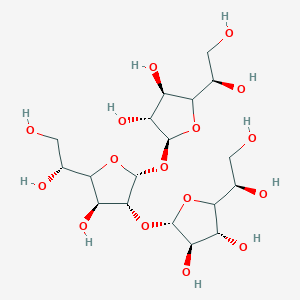
Galf-galf-galf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Galf-galf-galf is a complex organic molecule characterized by multiple hydroxyl groups and a series of interconnected oxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The process often includes:
Formation of Oxolane Rings: This can be achieved through cyclization reactions involving dihydroxyethyl groups.
Hydroxyl Group Introduction: Hydroxyl groups are introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Protection and Deprotection Steps: Protecting groups like silyl ethers may be used to protect hydroxyl groups during intermediate steps, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic Processes: Utilizing catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance scalability and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions will regenerate the original hydroxyl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Binding to active sites and modulating enzyme activity.
Receptors: Interacting with cell surface receptors to trigger signaling pathways.
Pathways: Influencing metabolic pathways by acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Properties
CAS No. |
129728-10-5 |
|---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol |
InChI |
InChI=1S/C18H32O16/c19-1-4(22)12-7(25)9(27)16(30-12)33-15-11(29)14(6(24)3-21)32-18(15)34-17-10(28)8(26)13(31-17)5(23)2-20/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10-,11+,12?,13?,14?,15-,16+,17+,18-/m1/s1 |
InChI Key |
VMBUXFOTQGWDDI-PUBFQDMGSA-N |
SMILES |
C(C(C1C(C(C(O1)OC2C(C(OC2OC3C(C(C(O3)C(CO)O)O)O)C(CO)O)O)O)O)O)O |
Isomeric SMILES |
C([C@H](C1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C(O[C@@H]2O[C@H]3[C@@H]([C@H](C(O3)[C@@H](CO)O)O)O)[C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)OC2C(C(OC2OC3C(C(C(O3)C(CO)O)O)O)C(CO)O)O)O)O)O)O |
Synonyms |
3,5-di-O-(beta-galactofuranosyl)-galactofuranose beta-Galf-(1-3)-(beta-Galf-(1-5))-Galf Galf-Galf-Galf |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















